2-nitroso-N-(trideuteriomethyl)ethanamine
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Overview
Description
N-Nitrosoethylmethyl-d3-amine is a nitrosamine compound with the molecular formula C3H5D3N2O and a molecular weight of 91.13 g/mol . It is a deuterated analog of N-nitrosoethylmethylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and environmental pollutant standards.
Preparation Methods
N-Nitrosoethylmethyl-d3-amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the nitrosamine compound.
Chemical Reactions Analysis
N-Nitrosoethylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitrosoethylmethyl-d3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Nitrosoethylmethyl-d3-amine involves its metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutagenic and carcinogenic effects . The molecular targets include DNA and proteins, and the pathways involved are primarily related to the metabolic activation of nitrosamines .
Comparison with Similar Compounds
N-Nitrosoethylmethyl-d3-amine is similar to other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodibutylamine . its deuterated nature makes it unique for specific research applications, particularly in studies requiring stable isotope labeling. The presence of deuterium atoms provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices.
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosodibutylamine
- N-nitrosodiisopropylamine
This detailed article provides a comprehensive overview of N-Nitrosoethylmethyl-d3-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C3H8N2O |
---|---|
Molecular Weight |
91.13 g/mol |
IUPAC Name |
2-nitroso-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3/i1D3 |
InChI Key |
GCKMHNBQXWJZIC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCN=O |
Canonical SMILES |
CNCCN=O |
Origin of Product |
United States |
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